molecular formula C12H10F3N3O2 B10917259 3,5-dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole

3,5-dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole

Cat. No.: B10917259
M. Wt: 285.22 g/mol
InChI Key: LHTJBSHDDMLMGH-UHFFFAOYSA-N
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Description

3,5-dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with methyl groups at positions 3 and 5, a nitro group at position 2, and a trifluoromethyl group at position 4 of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole typically involves the following steps:

    Nitration: The starting material, 3,5-dimethyl-1-phenylpyrazole, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 3,5-dimethyl-1-[2-amino-4-(trifluoromethyl)phenyl]-1H-pyrazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3,5-dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid.

Scientific Research Applications

3,5-dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole has several scientific research applications:

    Pharmaceuticals: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

    Agrochemicals: The compound can be utilized in the development of new pesticides and herbicides due to its unique chemical properties.

    Materials Science: It can be incorporated into the design of advanced materials with specific functionalities, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H10F3N3O2

Molecular Weight

285.22 g/mol

IUPAC Name

3,5-dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]pyrazole

InChI

InChI=1S/C12H10F3N3O2/c1-7-5-8(2)17(16-7)10-4-3-9(12(13,14)15)6-11(10)18(19)20/h3-6H,1-2H3

InChI Key

LHTJBSHDDMLMGH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C

Origin of Product

United States

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